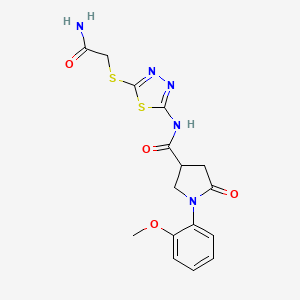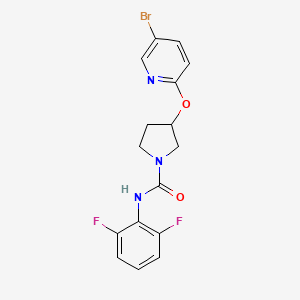
3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, medicinal chemistry, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to "3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide" have been synthesized and characterized for their properties. For instance, the synthesis of compounds involving bromopyridine and difluorophenyl moieties has been detailed in studies exploring their potential as intermediates for further chemical reactions or for their intrinsic biological activities (Jayarajan et al., 2019; Anuradha et al., 2014). These studies often involve comprehensive spectroscopic characterization, including FT-IR, NMR, and sometimes X-ray diffraction, to confirm the structure of synthesized compounds.
Biological Activities
The biological activities of similar compounds have been a significant area of research. Compounds featuring bromopyridine, difluorophenyl, and pyrrolidine components have been evaluated for their potential antimicrobial, anticancer, and enzyme inhibition properties. For example, derivatives of pyrrolidine have been studied for their antimicrobial activity against a range of aerobic and anaerobic bacteria, with some compounds showing notable efficacy (Bogdanowicz et al., 2013). Similarly, other studies have focused on the synthesis and evaluation of pyridine-based derivatives for their anticancer and anti-inflammatory activities (Rahmouni et al., 2016).
Chemical Properties and Applications
The chemical properties of compounds like "this compound" enable their use in various synthetic pathways, including the development of novel pharmaceuticals or materials with unique properties. Research into the synthesis of related compounds often reveals insights into reaction mechanisms, potential for derivatization, and the ability to modulate physical and chemical properties through structural modifications (Ahmad et al., 2017).
properties
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF2N3O2/c17-10-4-5-14(20-8-10)24-11-6-7-22(9-11)16(23)21-15-12(18)2-1-3-13(15)19/h1-5,8,11H,6-7,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXUUXPTXPVLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

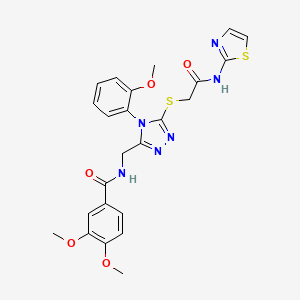
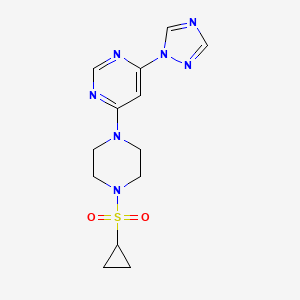


![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2579976.png)
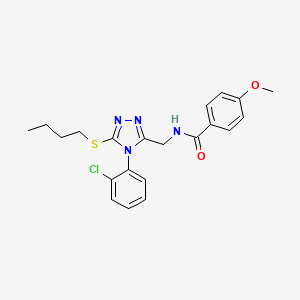

![3-[[1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2579979.png)
![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)

